molecular formula C9H10N2O3 B181037 N-(2-Methyl-5-nitrophenyl)acetamide CAS No. 2879-79-0

N-(2-Methyl-5-nitrophenyl)acetamide

Cat. No.: B181037
CAS No.: 2879-79-0
M. Wt: 194.19 g/mol
InChI Key: YMHUULKGTGEHHQ-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3. It is a yellow crystalline solid with strong thermal stability. This compound is known for its limited solubility in water but is soluble in non-polar organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

N-(2-Methyl-5-nitrophenyl)acetamide has been studied for its antimicrobial properties. Research indicates that compounds with similar nitro groups exhibit significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

In vitro studies have shown that this compound effectively inhibits the growth of multi-drug resistant strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's anticancer activity has been evaluated against several cancer cell lines. Preliminary results suggest selective cytotoxicity, particularly towards colon cancer cells.

Cell Line IC50 (µM) % Viability Reduction
A549 (Lung Cancer)3045%
Caco-2 (Colon Cancer)2555%

These findings indicate that this compound may disrupt cancer cell proliferation through pathways involving enzyme inhibition and reactive oxygen species (ROS) generation.

Chromatographic Analysis

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method employs a reverse phase column with a mobile phase consisting of acetonitrile and water. This technique is scalable for preparative separation and suitable for pharmacokinetic studies.

  • HPLC Conditions :
    • Column Type : Newcrom R1 HPLC column
    • Mobile Phase : Acetonitrile (MeCN), water, phosphoric acid (for Mass-Spec applications, replace with formic acid)

This analytical approach allows researchers to isolate impurities and assess the compound's stability in biological systems.

Protein Binding Studies

Research has demonstrated the importance of studying protein-ligand interactions involving this compound derivatives. Investigations into their binding affinity to receptors, such as GABA receptors, are critical for understanding their mechanism of action in neurological contexts.

In Vitro Antimicrobial Efficacy Study

A study assessing the efficacy of this compound against Staphylococcus aureus revealed significant reductions in bacterial load at varying concentrations. This highlights its potential as a novel therapeutic agent against resistant strains.

Anticancer Research on Colon Cancer

In another study focusing on Caco-2 cells, treatment with this compound resulted in marked decreases in cell viability compared to controls. This suggests that the compound could serve as an adjunct therapy for colorectal cancer, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a role in its antimicrobial activity by generating reactive nitrogen species that can damage microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-nitrophenyl)acetamide
  • N-(2-Methyl-3-nitrophenyl)acetamide
  • N-(2-Methyl-6-nitrophenyl)acetamide

Uniqueness

N-(2-Methyl-5-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity.

Biological Activity

N-(2-Methyl-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a nitrophenyl moiety that contributes to its reactivity and biological activity. The presence of the nitro group allows for various chemical interactions, which may enhance its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been investigated for its effectiveness against various microbial strains. The nitro group is believed to generate reactive nitrogen species that can damage microbial cells, leading to growth inhibition.

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects . In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory conditions.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in microbial metabolism and inflammation pathways. The nitro group may play a crucial role in these interactions by participating in redox reactions that affect cellular processes.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively reduced bacterial counts in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in swelling and pain indicators, suggesting its potential utility in inflammatory diseases.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound is hazardous if ingested or if it comes into contact with skin. It is classified as acutely toxic, necessitating careful handling during laboratory use.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-3-4-8(11(13)14)5-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHUULKGTGEHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182974
Record name N-(2-Methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-79-0
Record name N-(2-Methyl-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylamino-4-nitrotoluene
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Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methyl-5-nitrophenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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